5-ethyl-4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-ETHYL-4-({(E)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a triazole ring, a tetrafluoroethoxy group, and a hydrosulfide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-({(E)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Tetrafluoroethoxy Group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the tetrafluoroethoxy moiety.
Attachment of the Hydrosulfide Group: This can be done through thiolation reactions using reagents like hydrogen sulfide or thiols under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the imine linkage, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s ability to interact with biological targets makes it a potential candidate for drug discovery, particularly in the treatment of diseases where modulation of specific pathways is required.
Biological Probes: It can be used as a probe to study biological processes due to its distinct chemical properties.
Industry
Polymer Chemistry: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.
Mechanism of Action
The mechanism by which 5-ETHYL-4-({(E)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects depends on its application:
Biological Systems: It may interact with enzymes or receptors, modulating their activity through binding interactions.
Catalysis: It can coordinate to metal centers, altering their electronic properties and enhancing catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOLE
- 5-ETHYL-4-({(E)-1-[3-(1,1,2,2-TRIFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
Uniqueness
The presence of the tetrafluoroethoxy group and the specific arrangement of functional groups in 5-ETHYL-4-({(E)-1-[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLIDENE}AMINO)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE imparts unique chemical properties that differentiate it from similar compounds. These properties may include enhanced stability, specific reactivity, and potential biological activity.
Properties
Molecular Formula |
C13H12F4N4OS |
---|---|
Molecular Weight |
348.32 g/mol |
IUPAC Name |
3-ethyl-4-[(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H12F4N4OS/c1-2-10-19-20-12(23)21(10)18-7-8-4-3-5-9(6-8)22-13(16,17)11(14)15/h3-7,11H,2H2,1H3,(H,20,23)/b18-7+ |
InChI Key |
OZRWVSRNXJFNBG-CNHKJKLMSA-N |
Isomeric SMILES |
CCC1=NNC(=S)N1/N=C/C2=CC(=CC=C2)OC(C(F)F)(F)F |
Canonical SMILES |
CCC1=NNC(=S)N1N=CC2=CC(=CC=C2)OC(C(F)F)(F)F |
Origin of Product |
United States |
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